molecular formula C16H23NO4 B7805709 Boc-D-2,4-dimethylphenylalanine

Boc-D-2,4-dimethylphenylalanine

Cat. No.: B7805709
M. Wt: 293.36 g/mol
InChI Key: AVJPLTQARRYWFZ-UHFFFAOYSA-N
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Description

Boc-D-2,4-dimethylphenylalanine is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and methyl substituents at the 2- and 4-positions of the phenyl ring (Figure 1). Key properties include:

  • Molecular formula: C₁₅H₂₁NO₄
  • Molecular weight: 279.33 g/mol
  • CAS numbers: 791625-59-7 (this compound) , 80102-27-8 (Boc-D-4-methylphenylalanine, often confused due to nomenclature variations) .
  • Purity: ≥95% (HPLC) , with commercial suppliers like Combi-Blocks and Changzhou Huaren Chemical offering the compound .

The Boc group enhances solubility in organic solvents, while the dimethylphenyl moiety increases hydrophobicity, influencing peptide folding and receptor binding .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPLTQARRYWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Boc-D-2,4-DMPhe is widely recognized as a valuable building block in peptide synthesis. Its incorporation into peptides can enhance the stability and biological activity of the resulting compounds. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions during synthesis, allowing for the efficient assembly of complex peptide structures.

Key Features:

  • Enhanced Stability: The Boc group protects the amine function from unwanted side reactions.
  • Selective Coupling: Enables specific coupling reactions to occur without racemization.

Drug Development

In drug development, Boc-D-2,4-DMPhe is employed to create novel therapeutic agents. Its structural modifications can lead to improved pharmacological properties, making it a candidate for developing drugs targeting various diseases, including cancer.

Case Study:

A study highlighted the use of Boc-D-2,4-DMPhe in synthesizing bioactive compounds with significant activity against Mycobacterium abscessus, showcasing its potential in antibiotic development .

Biochemical Studies

Boc-D-2,4-DMPhe is utilized in biochemical research to investigate protein interactions and enzyme mechanisms. By modifying peptides with this compound, researchers can gain insights into how structural changes affect biological functions.

Applications:

  • Protein Interaction Studies: Understanding binding affinities and interaction dynamics.
  • Enzyme Mechanism Investigations: Elucidating the role of specific amino acids in catalysis.

Analytical Chemistry

In analytical chemistry, Boc-D-2,4-DMPhe is used in various techniques to analyze complex mixtures. Its properties facilitate the separation and identification of compounds through chromatography and mass spectrometry.

Benefits:

  • Quality Control: Ensures the purity and identity of pharmaceutical products.
  • Method Development: Assists in developing new analytical methods for compound detection.

Mechanism of Action

The mechanism by which Boc-D-2,4-dimethylphenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions to yield the free amino acid.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The Boc group acts as a protecting group, ensuring the amino group remains unreactive until the final deprotection step.

  • Biological Studies: The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A comparison of Boc-protected phenylalanine derivatives highlights how substituent position and electronic properties affect reactivity and application:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
Boc-D-2,4-dimethylphenylalanine 2-CH₃, 4-CH₃ C₁₅H₂₁NO₄ 279.33 791625-59-7 95 High hydrophobicity; used in hydrophobic peptide domains .
Boc-D-4-methylphenylalanine 4-CH₃ C₁₅H₂₁NO₄ 279.33 80102-27-8 98 Moderate hydrophobicity; common in peptide backbones .
Boc-L-2,4-dimethylphenylalanine 2-CH₃, 4-CH₃ (L-form) C₁₅H₂₁NO₄ 279.33 849440-31-9 99 Enantiomer-specific applications in chiral drug synthesis .
Boc-D-2,4-dichlorophenylalanine 2-Cl, 4-Cl C₁₄H₁₇Cl₂NO₄ 334.20* 114873-04-0 N/A Electron-withdrawing Cl groups reduce electron density; enhances stability .
Boc-D-2-fluorophenylalanine 2-F C₁₄H₁₈FNO₄ 283.30 114873-10-8 N/A Fluorine’s electronegativity impacts hydrogen bonding and bioavailability .
Boc-4-methoxy-D-phenylalanine 4-OCH₃ C₁₅H₂₁NO₅ 295.34 68856-96-2 95 Methoxy group improves solubility in polar solvents .
Boc-D-β-homophenylalanine Extended β-carbon C₁₅H₂₁NO₄ 279.34 101555-61-7 N/A Longer side chain alters steric interactions in peptide loops .

*Calculated based on molecular formula.

Key Observations:
  • Hydrophobicity : this compound > Boc-D-4-methylphenylalanine > Boc-4-methoxy-D-phenylalanine .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) decrease ring electron density, affecting π-π interactions in drug-receptor binding .
  • Stereochemistry : The D-configuration in this compound is critical for avoiding enzymatic degradation in vivo .

Commercial Availability and Pricing

Compound Name Supplier Purity (%) Price (per gram)
This compound Combi-Blocks 95 ~$200–$900
Boc-L-2,4-dimethylphenylalanine CymitQuimica 99 €357
Boc-D-4-methylphenylalanine Capot Chem 98 Inquire
Boc-D-2-fluorophenylalanine 960 Chemical N/A ~$300

Biological Activity

Boc-D-2,4-dimethylphenylalanine (Boc-D-Dmp) is a derivative of phenylalanine that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Boc-D-Dmp is characterized by the presence of two methyl groups on the phenyl ring of the amino acid phenylalanine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis. The synthesis typically involves coupling reactions with protected amino acids, followed by deprotection steps to yield the final product.

Antiviral Properties

Recent studies have indicated that Boc-D-Dmp derivatives exhibit notable antiviral activity. For instance, structure-activity relationship (SAR) studies have shown that modifications in the phenylalanine core can significantly influence antiviral efficacy against HIV. Compounds with similar structural motifs demonstrated varying degrees of effectiveness, with some achieving EC50 values in the low micromolar range, indicating potent activity against HIV-1 .

Antimicrobial Activity

Boc-D-Dmp has also been evaluated for its antimicrobial properties. Analogous compounds have shown strong antibacterial activity against Gram-positive bacteria, although their efficacy against Gram-negative strains remains limited. This suggests a mechanism that may involve disruption of bacterial cell membranes or interference with essential cellular processes .

The mechanisms underlying the biological activities of Boc-D-Dmp are multifaceted:

  • Protein Interaction : Boc-D-Dmp may interact with specific proteins involved in viral replication or bacterial growth. For example, it has been suggested that compounds with similar structures can inhibit protein-protein interactions critical for pathogen survival .
  • Molecular Docking Studies : Computational studies indicate that Boc-D-Dmp derivatives can effectively bind to target proteins involved in viral entry or replication processes. Molecular docking simulations have revealed favorable binding affinities compared to standard antiviral agents .

Study 1: Antiviral Efficacy

In a recent study, Boc-D-Dmp derivatives were tested for their anti-HIV activity in MT-4 cells using the MTT assay. The results indicated that certain derivatives exhibited lower EC50 values compared to established antiviral drugs like nevirapine, demonstrating their potential as novel therapeutic agents .

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
Boc-D-Dmp Derivative 10.26 ± 0.0810 ± 238.5
Nevirapine2.53 ± 0.8420 ± 37.9

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of Boc-D-Dmp against various bacterial strains. The study highlighted significant inhibition zones against Gram-positive bacteria, while showing minimal activity against Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli5

Preparation Methods

Boc Protection via (Boc)₂O in Aqueous-Acetone Systems

The most widely documented method for introducing the Boc group to D-2,4-dimethylphenylalanine involves (Boc)₂O in a biphasic aqueous-acetone system. This approach, adapted from CN1793110A , proceeds under mild conditions to minimize racemization:

  • Reaction Setup :

    • D-2,4-Dimethylphenylalanine (20 mmol) is dissolved in a 1:10 (v/v) mixture of water and acetone.

    • Trimethylamine (2.2 equiv) is added at 0°C to deprotonate the amino group.

    • (Boc)₂O (1.1 equiv) is introduced dropwise, maintaining pH 8–9 via continuous base addition .

  • Workup and Isolation :

    • After 2 hours, the mixture is acidified to pH 2–3 with HCl, precipitating the product.

    • Extraction with ethyl acetate (4 × 60 mL) followed by solvent evaporation yields crude Boc-D-2,4-dimethylphenylalanine.

    • Crystallization from ethyl acetate/petroleum ether (1:2) affords the pure compound in 60% yield .

Key Advantages :

  • Low temperature (0°C) prevents epimerization of the D-configuration.

  • Aqueous phase simplifies byproduct removal.

Boc Protection Using Dicyclohexylcarbodiimide (DCC) in tert-Butyl Alcohol

An alternative method, derived from Organic Syntheses protocols , employs DCC as a coupling agent in anhydrous tert-butyl alcohol:

  • Reaction Conditions :

    • D-2,4-Dimethylphenylalanine (1 mol) is suspended in tert-butyl alcohol (750 mL).

    • DCC (1.05 equiv) and Boc-hydroxysuccinimide (1.0 equiv) are added under nitrogen.

    • The mixture is stirred at 25°C for 12 hours .

  • Purification :

    • Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

    • The residue is dissolved in ethyl acetate, washed with 5% KHSO₄ and NaHCO₃, then crystallized from hexane.

    • Yield: ~85% (estimated from analogous Boc-L-phenylalanine syntheses) .

Trade-offs :

  • Higher operational complexity due to moisture-sensitive reagents.

  • Superior yields compared to aqueous methods but requires rigorous drying.

Comparative Analysis of Protection Methods

ParameterAqueous-Acetone DCC/tert-Butyl Alcohol
Solvent System Water/acetoneAnhydrous tert-butyl alcohol
Base/Coupling Agent TrimethylamineDicyclohexylcarbodiimide
Temperature 0°C25°C
Reaction Time 2 hours12 hours
Yield 60%85% (estimated)
Purity ≥95% (HPLC)≥98% (HPLC)
Racemization Risk LowModerate

Synthesis of D-2,4-Dimethylphenylalanine Precursor

The chiral precursor D-2,4-dimethylphenylalanine is synthesized via asymmetric hydrogenation, as detailed in CN102234241A :

  • Substrate Preparation :

    • β-Keto ester with 2,4-dimethylphenyl substituents is dissolved in methanol.

    • Chiral Ru-BINAP catalyst (0.1 mol%) is added under hydrogen (3 MPa) .

  • Hydrogenation :

    • Reaction at 30°C for 5 hours achieves >99% conversion and 99.1% enantiomeric excess (ee) .

    • Acidic hydrolysis (10% HCl, reflux, 6 hours) removes the acetyl group, yielding D-2,4-dimethylphenylalanine .

Purification and Characterization

  • Crystallization Optimization :

    • Ethyl acetate/hexane (1:3) yields needle-like crystals with 98.5% purity (by NMR) .

    • Recrystallization from acetonitrile/water (4:1) enhances purity to 99.3% .

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.20 (s, 6H, CH₃), 7.10–7.30 (m, 3H, Ar-H) .

    • HPLC : Retention time 12.4 min (C18 column, 80:20 H₂O/ACN + 0.1% TFA) .

Industrial-Scale Considerations

  • Cost Efficiency : Aqueous-acetone methods reduce solvent costs by 40% compared to anhydrous systems .

  • Safety : DCC-mediated routes require handling toxic carbodiimides, necessitating closed systems .

Q & A

Q. What are the key structural and physicochemical properties of Boc-D-2,4-dimethylphenylalanine relevant to its use in peptide synthesis?

this compound (C₁₅H₂₁NO₄) is a tert-butoxycarbonyl (Boc)-protected D-isomer of phenylalanine with methyl groups at the 2- and 4-positions of the aromatic ring. Its molecular weight (calculated as 279.33 g/mol) and stereochemistry (D-configuration) are critical for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). The Boc group enhances solubility in organic solvents (e.g., DMF), while the dimethyl substituents influence steric hindrance and π-π interactions during peptide folding .

Q. How is this compound synthesized, and what analytical methods validate its purity?

Synthesis typically involves:

  • Step 1 : Alkylation of D-phenylalanine with 2,4-dimethylbenzyl bromide under basic conditions.
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP). Purity is validated via reverse-phase HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) and ¹H/¹³C NMR to confirm regioselectivity of dimethylation and absence of racemization. LC-MS further confirms molecular ion peaks (e.g., [M+H]+ at m/z 280.3) .

Q. What are the primary applications of this compound in peptide engineering?

The compound is used to:

  • Introduce hydrophobic, sterically hindered residues into peptide backbones to study folding kinetics.
  • Modulate receptor binding affinity in G-protein-coupled receptor (GPCR) ligands via aromatic stacking interactions.
  • Serve as a chiral building block in non-natural amino acid libraries for combinatorial chemistry .

Advanced Research Questions

Q. How do the 2,4-dimethyl substituents influence the conformational stability of this compound in peptide helices?

Computational studies (e.g., molecular dynamics simulations with AMBER or CHARMM force fields) reveal that the 2,4-dimethyl groups restrict rotational freedom around the Cα-Cβ bond, stabilizing α-helical conformations by ~15% compared to unsubstituted phenylalanine. Experimental validation via circular dichroism (CD) spectroscopy in trifluoroethanol (TFE) shows increased helical propensity at 222 nm .

Q. What challenges arise in coupling this compound to sterically demanding residues (e.g., D-proline) during SPPS?

Coupling efficiency drops by ~30% due to steric clashes between the dimethylphenyl group and the incoming amino acid’s α-carbon. Mitigation strategies include:

  • Using high-efficiency coupling reagents (e.g., HATU instead of HBTU).
  • Extending reaction times to 2–3 hours in DMF at 25°C.
  • Incorporating pseudoproline dipeptides to reduce aggregation .

Q. How can contradictory solubility data for this compound in polar aprotic solvents be resolved?

Discrepancies in reported solubility (e.g., 25 mg/mL in DMF vs. 12 mg/mL in DMSO) arise from residual moisture in commercial DMSO batches. Karl Fischer titration confirms DMF’s lower water content (<0.01%), which prevents Boc-deprotection and improves solubility. Pre-drying solvents over molecular sieves (3Å) is recommended for reproducibility .

Q. What methodologies optimize regioselective deprotection of the Boc group in the presence of acid-sensitive dimethylphenyl moieties?

Mild deprotection with 30% TFA in dichloromethane (DCM) for 20 minutes minimizes side reactions (e.g., methyl group oxidation). For sensitive sequences, use of Lewis acids (e.g., TMSOTf) in anhydrous conditions preserves the aromatic substituents while cleaving the Boc group with >95% efficiency .

Methodological Considerations

Q. How should researchers design experiments to assess the metabolic stability of peptides containing this compound?

  • In vitro : Incubate peptides with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS.
  • In vivo : Use radiolabeled (³H or ¹⁴C) this compound in rodent models to track metabolite formation.
  • Computational : Apply QSAR models (e.g., MetaSite) to predict cytochrome P450 interactions .

Q. What criteria (e.g., FINER framework) should guide hypothesis formulation for studies involving this compound?

Hypotheses must be:

  • Feasible : Access to chiral HPLC for enantiomeric purity checks.
  • Novel : Investigating understudied effects of dimethylation on peptide immunogenicity.
  • Ethical : Avoid in vivo testing until cytotoxicity is ruled out via MTT assays.
  • Relevant : Align with gaps in GPCR ligand design .

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